

An In-depth Technical Guide to the Physicochemical Properties of n-Octanamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

n-**Octanamide** (caprylamide), a saturated fatty acid amide, is a molecule of significant interest in various scientific domains, including pharmaceuticals and material science. Its amphiphilic nature, arising from an eight-carbon aliphatic chain and a polar amide headgroup, governs its physicochemical properties and dictates its functional applications. This technical guide provides a comprehensive overview of the core physicochemical properties of n-**octanamide**, including its structural characteristics, solubility, and key thermal properties. Detailed experimental protocols for the determination of these properties are outlined, and relevant biological pathways and experimental workflows are visualized to provide a holistic understanding of this compound.

Introduction

n-**Octanamide** (IUPAC name: **Octanamide**) is a primary fatty amide derived from the condensation of octanoic acid and ammonia.[1] Its structure imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for applications ranging from a surfactant and emulsifier to a potential component in drug delivery systems.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.



Physicochemical Properties

The fundamental physicochemical properties of n-**octanamide** are summarized in the tables below. These values represent a synthesis of data from various sources, with an emphasis on experimentally determined values where available.

General and Structural Properties

Property	Value	Source(s)	
Molecular Formula	C ₈ H ₁₇ NO	[2][3]	
Molecular Weight	143.23 g/mol	[2][3]	
Appearance	White to almost white crystalline solid or powder	[4]	
Odor	Amine-like	[2]	
CAS Number	629-01-6	[2][3]	
IUPAC Name	Octanamide	[2]	
Synonyms	Caprylamide, n-Octanamide	[2]	

Thermal Properties

There are some discrepancies in the literature regarding the exact melting and boiling points of n-**octanamide**. The values presented here are from sources that indicate experimental determination.

Property	Value	Source(s)
Melting Point	105 °C	[4][5]
Boiling Point	261.35 °C (rough estimate)	[4]

Solubility and Partitioning



Property	Value	Solvent/Conditions	Source(s)
Water Solubility	4.71 g/L	at 100 °C	[4]
Solubility	Soluble	Methanol	[4]
рКа	16.76 ± 0.40	Predicted	[4]
LogP (Octanol-Water Partition Coefficient)	2.4	Computed	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of n-octanamide.

Infrared (IR) Spectroscopy

The IR spectrum of n-**octanamide** exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.
- C-H stretching: Bands in the region of 2950-2850 cm⁻¹ for the aliphatic chain.
- C=O stretching (Amide I band): A strong absorption around 1650 cm⁻¹.
- N-H bending (Amide II band): An absorption around 1640-1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the alkyl chain and the amide group. The NH₂ protons would appear as a broad singlet, and the protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in different chemical environments. The carbonyl carbon would exhibit the most downfield shift (typically in the range of 170-180 ppm).[6]



Mass Spectrometry (MS)

The mass spectrum of n-**octanamide** would show a molecular ion peak ([M]⁺) at m/z = 143.[3] Common fragmentation patterns for primary amides include the cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangement. A prominent peak is often observed at m/z = 59, corresponding to the [CH₂CONH₂]⁺ fragment.[3]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of n-**octanamide**.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

- Finely powder a small sample of dry n-octanamide.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 105 °C).
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- The average of at least three independent measurements should be reported.

Determination of Solubility

The solubility of n-**octanamide** in various solvents can be determined using the shake-flask method.



Protocol:

- Add an excess amount of n-octanamide to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant.
- Analyze the concentration of n-octanamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.
- Calculate the solubility in g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

- Prepare a standard solution of n-octanamide of known concentration in a suitable solvent mixture (e.g., water-methanol) due to its limited water solubility.
- Calibrate a pH meter using standard buffer solutions.
- Titrate the n-octanamide solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral species is being determined.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point.



Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value can be determined using the HPLC method, which is correlated with the traditional shake-flask method.

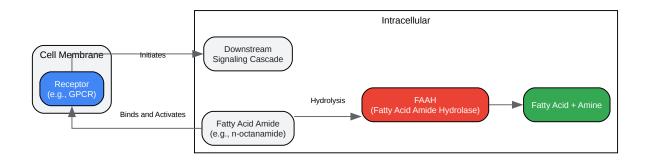
Protocol:

- Prepare a series of standard compounds with known LogP values.
- Perform reverse-phase HPLC analysis of the standard compounds and n-octanamide. A
 C18 column is typically used with a mobile phase consisting of a mixture of an organic
 solvent (e.g., methanol or acetonitrile) and water.
- Determine the retention time (t_R) for each compound.
- Calculate the capacity factor (k) for each compound using the formula: k = (t_R t_0) / t_0, where t_0 is the void time.
- Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.
- From the retention time of n-**octanamide**, calculate its log(k) and use the calibration curve to determine its LogP value.[7]

Visualizations Signaling Pathway

Fatty acid amides, including n-**octanamide**, are known to be involved in biological signaling. A key enzyme regulating the levels of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH). The following diagram illustrates a simplified, representative signaling pathway involving a fatty acid amide and its regulation by FAAH.





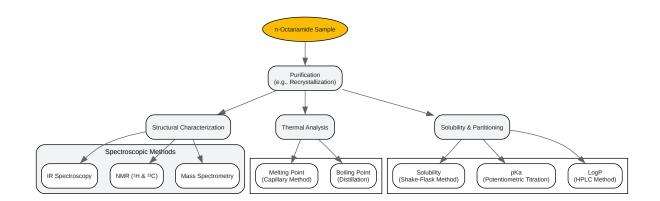
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Caption: Simplified signaling pathway of a fatty acid amide and its enzymatic degradation.

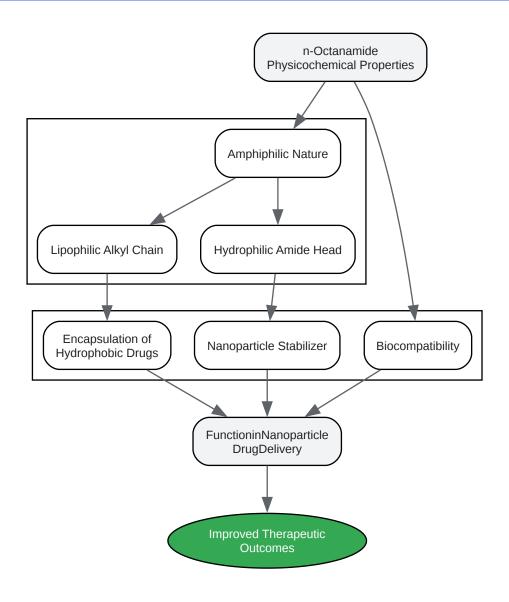
Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of n-**octanamide**.









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